molecular formula C14H20N8O B2877885 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide CAS No. 2034573-45-8

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide

Cat. No.: B2877885
CAS No.: 2034573-45-8
M. Wt: 316.369
InChI Key: STDYJSOETHXPMH-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a triazine ring, which is a six-membered ring with three nitrogen atoms, and a pyrazine ring, which is a six-membered ring with two nitrogen atoms. The presence of dimethylamino groups and a carboxamide group further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide typically involves multiple steps:

  • Formation of the Triazine Ring: : The triazine ring can be synthesized through the cyclization of cyanuric chloride with dimethylamine under controlled conditions. This reaction usually requires a solvent like acetonitrile and a base such as triethylamine to facilitate the formation of the triazine ring.

  • Attachment of the Pyrazine Ring: : The pyrazine ring can be introduced through a nucleophilic substitution reaction. This involves reacting the triazine intermediate with 5-methylpyrazine-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Final Coupling: : The final step involves coupling the triazine and pyrazine intermediates to form the desired compound. This step may require a solvent like dichloromethane and a base such as potassium carbonate to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxides of the dimethylamino groups.

    Reduction: Amines derived from the carboxamide group.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the pyrazine ring can participate in electron transfer processes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(dimethylamino)-1,3,5-triazine: Known for its antitumor activity.

    5-Methylpyrazine-2-carboxamide: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide is unique due to the combination of the triazine and pyrazine rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N8O/c1-9-6-16-10(7-15-9)12(23)17-8-11-18-13(21(2)3)20-14(19-11)22(4)5/h6-7H,8H2,1-5H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDYJSOETHXPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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